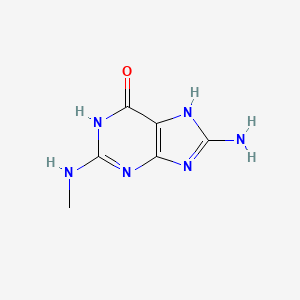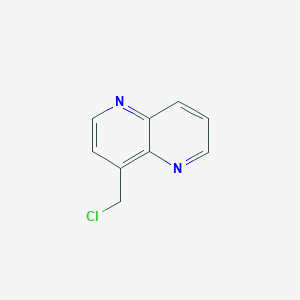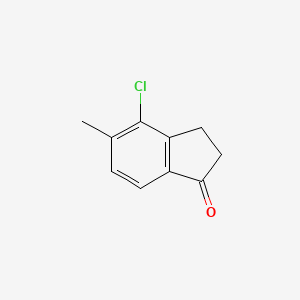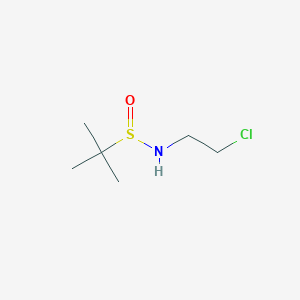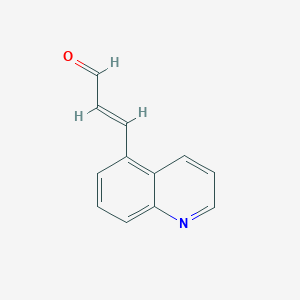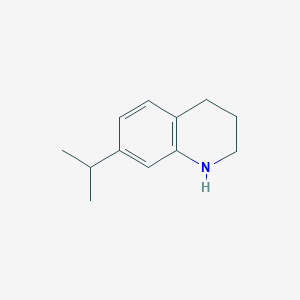
4-Amino-2-methylquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring makes this compound a compound of significant interest in scientific research.
Méthodes De Préparation
The synthesis of 4-Amino-2-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethoxymethylenemalonate, followed by subsequent functional group modifications. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the synthesis. For example, copper-catalyzed reactions in the presence of ligands such as proline have been employed to synthesize quinoline derivatives, including this compound .
Analyse Des Réactions Chimiques
4-Amino-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-2-methylquinolin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
4-Amino-2-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
2-Methylquinolin-3-ol: Lacks the amino group at the 4-position, resulting in different biological activities and chemical reactivity.
4-Aminoquinoline: Lacks the hydroxyl group at the 3-position, which affects its solubility and interaction with biological targets.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A derivative with additional substituents that enhance its potency as an enzyme inhibitor.
The unique combination of the amino and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61358-60-9 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-amino-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12) |
Clé InChI |
VMKZIPCRYZVFSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)


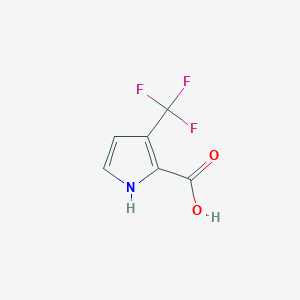
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)

